(4-(2-Fluorophenyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
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Description
This compound is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a crucial role in the transport of nucleoside and nucleoside analogues, important for nucleotide synthesis and chemotherapy . It has been found to be more selective to ENT2 than to ENT1 .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies. For instance, a study demonstrated that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its inhibitory effects on ENTs. It has been shown to inhibit [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner .Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The compound affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and the regulation of adenosine function. By inhibiting ENTs, the compound disrupts these pathways, potentially affecting downstream processes such as DNA synthesis and cellular energy metabolism .
Pharmacokinetics
The compound’s irreversible inhibition of ents suggests that it may have a prolonged effect once administered .
Result of Action
The compound’s action results in the inhibition of ENTs, leading to disrupted nucleoside transport. This can affect various cellular processes, including nucleotide synthesis and the regulation of adenosine function .
Action Environment
It is known that the activity of ents can be increased in an acidic environment , which might also influence the efficacy of the compound.
Future Directions
The future directions for this compound could involve further exploration of its selectivity towards ENT2 over ENT1, and its potential applications in the treatment of diseases where ENTs play a crucial role . Further studies could also focus on the synthesis and structural analysis of this compound and its derivatives .
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[2-(thiolan-3-yloxy)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2S/c21-17-5-1-2-6-18(17)23-9-11-24(12-10-23)20(25)16-4-3-8-22-19(16)26-15-7-13-27-14-15/h1-6,8,15H,7,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJAJCVOFFLINW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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